molecular formula C6H7NO B587362 4-Aminophenol-13C6 CAS No. 1246820-76-7

4-Aminophenol-13C6

Cat. No. B587362
M. Wt: 115.082
InChI Key: PLIKAWJENQZMHA-IDEBNGHGSA-N
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Description

4-Aminophenol-13C6, also known as 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol, is a compound with the molecular formula C6H7NO . It has a molecular weight of 115.082 g/mol .


Synthesis Analysis

4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) .


Molecular Structure Analysis

The molecular structure of 4-Aminophenol-13C6 includes a benzene ring with an amino group and a hydroxyl group . The IUPAC name for this compound is 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol .


Physical And Chemical Properties Analysis

4-Aminophenol-13C6 has a molecular weight of 115.082 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a complexity of 66.9 .

Scientific Research Applications

Structural and Vibrational Studies

4-Aminophenol is extensively studied for its structural and vibrational properties, contributing to the understanding of its chemical behavior in different states. Unterberg et al. (2004) conducted a combined experimental and theoretical investigation on the structures and vibrations of 3- and 4-aminophenol, highlighting the use of mass analyzed threshold ionization (MATI) spectroscopy and infrared resonant 2-photon ionization (IR/R2PI) spectroscopy. Their work emphasizes the precision of vibrational frequency measurements and their agreement with density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations, showcasing 4-Aminophenol's potential in spectroscopic applications (Unterberg et al., 2004).

Biological Evaluation and DNA Interaction Studies

Research into 4-Aminophenol derivatives demonstrates their antimicrobial and antidiabetic activities, alongside their potential as anticancer agents through DNA interaction studies. Rafique et al. (2022) synthesized and characterized several 4-Aminophenol derivatives, revealing broad-spectrum activities against various microbial strains and significant inhibition of amylase and glucosidase. These findings not only suggest 4-Aminophenol derivatives as promising candidates for antimicrobial and antidiabetic therapies but also underline their potential in cancer treatment through DNA interactions (Rafique et al., 2022).

Metabolic Insights through 13C-Fingerprinting

The application of 13C-labeled 4-Aminophenol in metabolic studies provides crucial insights into microbial metabolisms. Hollinshead et al. (2016) utilized 13C-fingerprinting to investigate the metabolic pathways of Rhodococcus opacus PD630, a bacterium of interest for its ability to convert lignocellulosic feedstocks into valuable chemicals. This approach, less rigorous and more cost-effective than 13C-metabolic flux analysis (13C-MFA), illustrates how 13C-labeled compounds like 4-Aminophenol can be instrumental in characterizing microbial metabolisms, contributing to the development of microbial cell factories (Hollinshead et al., 2016).

Electrochemical Detection and Environmental Monitoring

4-Aminophenol's electrochemical properties are exploited in the development of sensors for environmental monitoring and pharmaceutical analysis. Yin et al. (2010) developed a graphene–chitosan composite film modified electrode for the electrochemical determination of 4-Aminophenol, demonstrating its applicability in detecting 4-Aminophenol in water samples and pharmaceuticals. This research not only showcases 4-Aminophenol's relevance in environmental science but also its utility in ensuring pharmaceutical safety (Yin et al., 2010).

Safety And Hazards

4-Aminophenol-13C6 is considered hazardous. It is harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is suspected of causing genetic defects . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIKAWJENQZMHA-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.082 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenol-13C6

Synthesis routes and methods I

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
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Synthesis routes and methods II

Procedure details

1-(5-Amino-2-hydroxyphenyl)ethane-1,2-diol (compound 1, DiOHPAP) when coupled with 2-methyl-1-naphthol coupler produces a color which closely matches that obtained from the couple of 4-aminophenol with 2-methyl-1-naphthol. The color on piedmont hair is red, without violet tone, similar to the color derived from p-aminophenol (PAP) with 2-methyl-1-naphthol. The visual observation is also confirmed by CIBL*a*b* values (Table 3) obtained from coupling of 4-aminophenol, 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol, 2-methyl-4-aminophenol (2-MePAP) and 3-methyl-4-aminophenol (3-MePAP) with 2-methyl-1-naphthol. CIE b* value (which indicates direction of yellow and blue) decreases in order of 4-aminophenol, 1-(5-amino-2-hydroxyphenyl)ethane-1,2-diol, 2-methyl-4-aminophenol and 3-methyl-4-aminophenol. The b* value differences between PAP and compound 1,2-methyl-4-aminophenol and 3-methyl-4-aminophenol, are 3.12, 6.26 and 10.92, respectively. Compound 1 shows the smallest differences among the various PAP derivatives tested. On the other hand, CIE a* values (which indicate red and green directions) undergo little change as compared to the large change in b* value. Hue angle difference (Δh) between PAP and compound 1 is 4.37. 2-MePAP and 3-MePAP show much larger hue angle difference, 11 and 18 respectively. This finding indicates that 1-(5-amino-2-hydroxyphenyl)ethane 1,2-diol 1 is a better alternative to 4-aminophenol than 2- or 3-methyl-4-aminophenol.
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